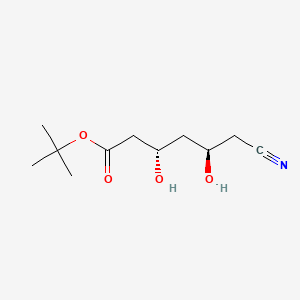
Flecainide-d3
Übersicht
Beschreibung
Flecainide-d3 is a deuterated form of flecainide, a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
Wissenschaftliche Forschungsanwendungen
Flecainide-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms in this compound make it ideal for tracing and studying the pharmacokinetics of flecainide in biological systems.
Cardiology Research: This compound is used in studies related to atrial fibrillation and other cardiac arrhythmias.
Drug Development: It serves as a reference standard in the development of new antiarrhythmic drugs.
Wirkmechanismus
Target of Action
Flecainide primarily targets the fast inward sodium channels in the heart . These channels play a crucial role in the propagation of action potentials in cardiac cells, which is essential for the normal rhythm of the heart .
Mode of Action
Flecainide works by blocking these sodium channels , thereby slowing the upstroke of the cardiac action potential . This blockade also shortens the duration of action potentials through the Purkinjie fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, which lengthens the action potential .
Biochemical Pathways
The primary biochemical pathway affected by Flecainide involves the sodium ion influx during the depolarization phase of the cardiac action potential . By blocking sodium channels, Flecainide disrupts this pathway, leading to a slower rate of action potential propagation and a longer refractory period . This can help to prevent rapid, irregular heart rhythms.
Pharmacokinetics
Flecainide exhibits extensive absorption with a bioavailability of 90-95% . . The half-life of Flecainide is approximately 20 hours in patients with a ventricular premature complex, and around 13 hours for a single dose and 16 hours for multiple oral doses in healthy subjects . It is excreted via the kidneys .
Result of Action
The molecular and cellular effects of Flecainide’s action include a reduction in the spontaneous Ca2+ wave frequency in permeabilized ventricular myocytes . Clinically, this results in the prevention of supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .
Action Environment
The action of Flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Flecainide shows pharmacokinetic interactions with drugs such as verapamil and digoxin . Additionally, genetic polymorphisms in enzymes involved in Flecainide’s metabolism, such as CYP2D6, can affect its action .
Biochemische Analyse
Biochemical Properties
Flecainide-d3, like its parent compound Flecainide, interacts with various proteins and enzymes in the body. It primarily works by decreasing the entry of sodium in heart cells, causing prolongation of the cardiac action potential . This interaction with sodium channels is the primary biochemical reaction involving this compound.
Cellular Effects
This compound influences cell function by altering the electrical activity of the heart cells. It slows conduction throughout the cardiac conduction system, with the most marked effects on His-Purkinje conduction and ventricular activation . This can lead to a decrease in irregular heart rhythms, helping to restore normal heart function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and blocking the Nav1.5 sodium channel . This blockade slows the rate of rise of the action potential, which in turn slows the conduction of electrical signals in the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound, like Flecainide, shows a temporal change in its effects. The plasma half-life of unchanged Flecainide is relatively long, with a mean of 13 hours after single doses and 16 hours after multiple dosages . Flecainide’s elimination from plasma may be reduced in older patients .
Metabolic Pathways
This compound is metabolized in the body much like Flecainide. Flecainide undergoes extensive hepatic biotransformation via cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2 . The major metabolites are generally detected as glucuronide or sulfate conjugates .
Transport and Distribution
After oral administration, this compound, like Flecainide, is absorbed promptly and nearly completely . It does not appear to undergo consequential presystemic biotransformation . Most of a single oral dose is excreted in urine as this compound and its metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Flecainide-d3 involves several steps:
Starting Materials: The synthesis begins with 2,5-di(2,2,2-trifluoroethoxy)benzoic acid, chloroacetonitrile, triethylamine, and ethyl acetate.
Reflux Reaction: Under nitrogen protection, a reflux reaction generates cyanomethyl-2,5-di(2,2,2-trifluoroethoxy)benzoate.
Amination: Adding 2-aminomethylpiperidine and solvent ethyl acetate under nitrogen protection produces flecainide.
Acetylation: Finally, acetic acid and ethyl acetate are added to the flecainide to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The use of nitrogen as a protective gas is preferred due to its cost-effectiveness compared to argon .
Analyse Chemischer Reaktionen
Types of Reactions
Flecainide-d3 undergoes several types of chemical reactions:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Encainide: Another class Ic antiarrhythmic agent with similar sodium channel blocking properties.
Propafenone: Shares similar antiarrhythmic properties but has additional beta-blocking effects.
Metoprolol: A beta-blocker used for similar cardiac conditions but with a different mechanism of action.
Uniqueness
Flecainide-d3 is unique due to its deuterium atoms, which provide stability and make it suitable for detailed pharmacokinetic studies. This feature distinguishes it from other similar compounds like encainide and propafenone .
Eigenschaften
IUPAC Name |
2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-JZLVSFENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675897 | |
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127413-31-4 | |
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


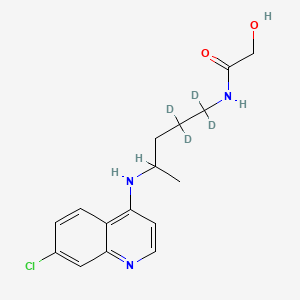
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
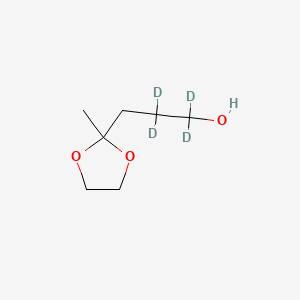
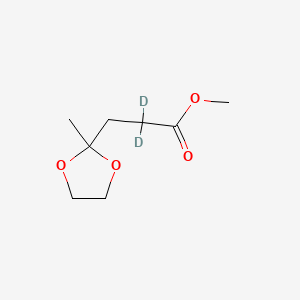

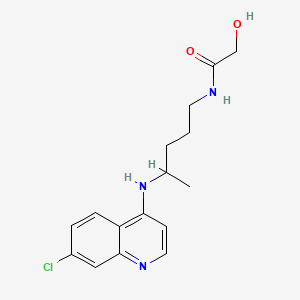

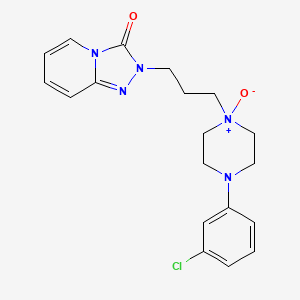
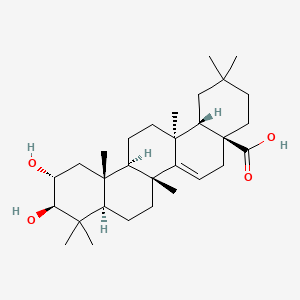
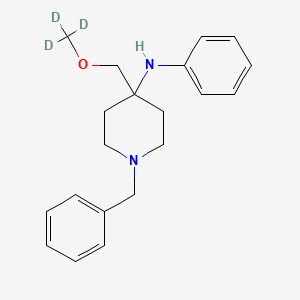
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)


